molecular formula C14H11NO4 B2676538 2-(Benzyloxy)-5-nitrobenzaldehyde CAS No. 204130-60-9

2-(Benzyloxy)-5-nitrobenzaldehyde

Cat. No.: B2676538
CAS No.: 204130-60-9
M. Wt: 257.245
InChI Key: XSMKSIYWHANRKS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(benzyloxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(benzyloxy)-5-nitrobenzoic acid.

    Reduction: Formation of 2-(benzyloxy)-5-aminobenzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of various functionalized compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound useful in different research and industrial applications.

Comparison with Similar Compounds

  • 2-(Benzyloxy)benzaldehyde
  • 2-(Benzyloxy)-5-aminobenzaldehyde
  • 2-(Benzyloxy)-4-nitrobenzaldehyde

Comparison: 2-(Benzyloxy)-5-nitrobenzaldehyde is unique due to the specific positioning

Biological Activity

Overview

2-(Benzyloxy)-5-nitrobenzaldehyde is a chemical compound with the molecular formula C14_{14}H11_{11}NO4_4 and a molar mass of 251.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The structure of this compound features a nitro group and a benzyloxy group attached to a benzaldehyde backbone. This unique configuration is thought to contribute to its biological activities.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for infections.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic signaling pathways, leading to increased cell death in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureusGrowth inhibition
Escherichia coliGrowth inhibition
AnticancerBreast cancer cellsInduction of apoptosis
Colon cancer cellsInduction of apoptosis
Anti-inflammatoryVarious inflammatory modelsReduction in inflammatory markers

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group may interact with enzymes involved in cellular processes, inhibiting their function.
  • Induction of Oxidative Stress : The compound may promote the generation of reactive oxygen species (ROS), leading to cellular damage in cancerous cells.
  • Modulation of Signaling Pathways : It can affect pathways related to cell survival and apoptosis, particularly through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the viability of both gram-positive and gram-negative bacteria in vitro, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage .

Properties

IUPAC Name

5-nitro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKSIYWHANRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an argon atmosphere, 5-nitrosalicylaldehyde (334 mg, 2.00 mmol) was dissolved in dimethyformamide (5 mL), and the solution was mixed with benzyl bromide (0.238 mL, 2.00 mmol) and sodium hydride (88 mg, 2.4 mmol), followed by stirring at 70° C. for 13 hours. The reaction solution was cooled with ice, and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was triturated with diisopropyl ether to obtain 2-benzyloxy-5-nitrobenzaldehyde (337 mg, 66%).
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.238 mL
Type
reactant
Reaction Step Two
Quantity
88 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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